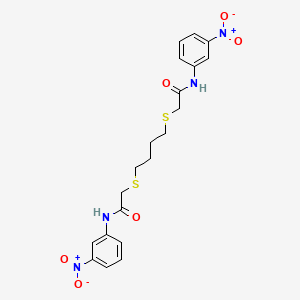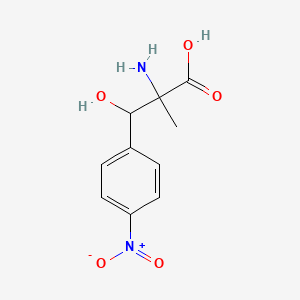![molecular formula C12H9N3O2S B2807349 N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 952827-51-9](/img/structure/B2807349.png)
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and isoxazole. Benzothiazole is known for its wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Isoxazole derivatives are also recognized for their pharmacological potential, making this compound a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the removal of O-GlcNAc from serine and threonine residues . This process is critical in cellular functions such as signal transduction, protein degradation, and gene expression .
Mode of Action
In the case of OGA, inhibition prevents the removal of O-GlcNAc from proteins, which can influence various cellular processes .
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway. O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes, including signal transduction, protein degradation, and gene expression . By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which can have downstream effects on these processes .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, making it effective in exerting its biological effects .
Result of Action
The inhibition of OGA and the subsequent increase in protein O-GlcNAcylation can have various effects at the molecular and cellular levels. For instance, it has been linked to the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration . The compound’s action could potentially limit tau hyperphosphorylation and aggregation into pathological tau, which are key features of these disorders .
Preparation Methods
The synthesis of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Isoxazole Moiety: The isoxazole ring is usually formed by the reaction of hydroxylamine with β-ketoesters or β-diketones.
Chemical Reactions Analysis
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide can be compared with other similar compounds:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound also contains a benzothiazole moiety but differs in its biological activities and applications.
5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds have similar structural features but exhibit different pharmacological properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-11-9(5-8)13-6-18-11/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYHFGTMVBIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2807266.png)
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)

![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)

![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)

![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)

![5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2807284.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2807285.png)

![2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2807288.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)
